molecular formula C10H8ClNO B8014923 8-Chloro-5-methylquinolin-2(1H)-one

8-Chloro-5-methylquinolin-2(1H)-one

Cat. No.: B8014923
M. Wt: 193.63 g/mol
InChI Key: NTHZLDYVLOCFAK-UHFFFAOYSA-N
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Description

8-Chloro-5-methylquinolin-2(1H)-one (CAS 1388027-52-8) is a quinolinone derivative with a molecular formula of C10H8ClNO and a molecular weight of 193.63 g/mol. This compound is a solid supplied for research purposes only. It serves as a versatile synthetic intermediate in organic and medicinal chemistry. Researchers utilize substituted quinolinones like this as key precursors for the development of novel heterocyclic systems with potential biological activity. Quinolinone scaffolds are extensively studied in the chemical and pharmaceutical industries due to their high reactivity and presence in compounds with a range of biological properties, including antimicrobial, antifungal, and antitumor activities. This compound is a valuable building block for nucleophilic substitution reactions, particularly at reactive sites on the quinoline core. It can be used to synthesize various 4-substituted derivatives, such as sulfanyl, hydrazino, azido, and amino analogs, which are of significant synthetic utility. Furthermore, the core quinolin-2(1H)-one structure can be chemically modified; for instance, it can be converted into its corresponding quinoline-2-thione derivative using thiation reagents, expanding its utility in creating diverse compound libraries for biological screening. The mechanism of action for bioactive quinoline derivatives is often complex and can involve interaction with metal ions, as seen in the related 8-hydroxyquinolines, which are known to act as metal chelators and can exhibit copper-dependent antimicrobial activity. This makes quinolinone derivatives a subject of interest in research targeting metal-dependent cellular processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-5-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-2-4-8(11)10-7(6)3-5-9(13)12-10/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHZLDYVLOCFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=O)NC2=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of 8 Chloro 5 Methylquinolin 2 1h One and Analogs

Mechanistic Studies of Nucleophilic Substitution Reactions on Quinolinone Systems

The quinolinone framework is susceptible to nucleophilic substitution, particularly when activated by leaving groups such as halogens. The mechanism of these reactions typically proceeds through a bimolecular addition-elimination pathway. In this process, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a tetrahedral intermediate known as a Meisenheimer complex. quimicaorganica.org The negative charge in this intermediate is stabilized by resonance, with the electronegative nitrogen atom of the quinoline (B57606) ring playing a crucial role in delocalizing the charge. quimicaorganica.org Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product.

Studies on chloro-substituted quinolinones demonstrate that both position-2 and position-4 are reactive sites for nucleophilic attack. quimicaorganica.org For instance, investigations into 4-chloro-8-methylquinolin-2(1H)-one, an analog of the title compound, show its reactivity towards various nucleophiles. Reactions such as hydrazination, azidation, and amination have been successfully carried out at the C4-position to yield a series of 4-substituted quinolin-2-ones. mdpi.comresearchgate.net

The reactivity of these systems can be influenced by catalysis. Both acid and base catalysis play a significant role in the nucleophilic substitution of chloroquinolines with nucleophiles like 1,2,4-triazole (B32235). researchgate.net Acid catalysis involves protonation of the ring nitrogen, which increases the electrophilicity of the carbon atoms and facilitates nucleophilic attack. quimicaorganica.orgresearchgate.net Conversely, base catalysis can proceed by deprotonating the nucleophile, increasing its nucleophilicity.

Reactivity of Chloro-Substituents on the Quinoline Ring System

The reactivity of a chloro-substituent on the quinoline ring is highly dependent on its position. Halogens at the 2- and 4-positions are significantly more susceptible to nucleophilic substitution than those at other positions on the benzene (B151609) ring portion of the molecule. quimicaorganica.org This enhanced reactivity is due to the ability of the heterocyclic nitrogen atom to stabilize the negatively charged intermediate formed during the addition-elimination mechanism. quimicaorganica.orguoanbar.edu.iq

There are notable differences in reactivity between the 2-chloro and 4-chloro isomers. Generally, the 4-position is more reactive towards nucleophilic attack than the 2-position. uoanbar.edu.iq This can be attributed to the steric hindrance at the 2-position caused by the lone pair of electrons on the nitrogen atom. quimicaorganica.org However, the relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions. For example, 2-chloroquinoline (B121035) exhibits higher reactivity towards methoxide (B1231860) ions compared to 4-chloroquinoline (B167314). researchgate.net In contrast, 4-chloroquinoline shows a greater tendency to undergo acid-catalyzed or autocatalytic reactions with amines. researchgate.net

The electronic effects of other substituents on the quinoline ring also modulate the reactivity of the chloro group. Electron-withdrawing groups generally enhance the rate of nucleophilic substitution by further polarizing the C-Cl bond and stabilizing the intermediate, while electron-donating groups have the opposite effect. researchgate.net

Table 1: Comparative Reactivity of Chloroquinolines in Nucleophilic Substitution

Position of ChlorineRelative Reactivity with Amines (Acid Catalysis)Relative Reactivity with Methoxide
2-ChloroLowerHigher
4-ChloroHigherLower

This table summarizes general reactivity trends observed in studies comparing 2- and 4-chloroquinolines. researchgate.net

Cyclization and Ring-Opening Reactions in Quinoline Derivative Synthesis

Cyclization and ring-opening reactions are fundamental strategies in the synthesis of the quinoline core and its complex derivatives. researchgate.netiipseries.org Classical methods like the Pfitzinger, Combes, and Gould-Jacob's syntheses rely on the cyclization of aniline (B41778) derivatives. iipseries.org For example, the Combes synthesis involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed cyclization and dehydration to form a 2,4-disubstituted quinoline. iipseries.org

More contemporary methods utilize intramolecular cyclization of specifically designed precursors. One such approach is the electrophilic cyclization of N-(2-alkynyl)anilines, which proceeds via a 6-endo-dig pathway to afford 3-functionalized quinolines under mild conditions. nih.gov

Ring-opening reactions also serve as a key step in certain synthetic routes. For instance, the synthesis of isoquinolones has been achieved through a silver(I)-catalyzed reaction involving the nucleophilic attack by the nitrogen of an oxazole (B20620) ring onto an alkyne, followed by cleavage and opening of the oxazole ring. acs.org Similarly, complex tetracyclic quinoline systems can be constructed through cascade reactions that involve sequences of imine-enamine tautomerization, intramolecular cyclization, dehydration, and ring-opening steps to build the final heterocyclic framework. nih.gov

Table 2: Examples of Cyclization Reactions in Quinoline Synthesis

Reaction NameStarting MaterialsKey StepProduct Type
Combes Synthesis Aniline, β-DiketoneAcid-catalyzed cyclization2,4-Disubstituted Quinoline
Pfitzinger Reaction Isatin (B1672199), Carbonyl compoundCondensation and cyclizationQuinoline-4-carboxylic acid
Gould-Jacobs Reaction Aniline, Alkoxymethylenemalonic esterThermal cyclization4-Hydroxyquinolin-3-carboxylate
Electrophilic Cyclization N-(2-alkynyl)aniline, Electrophile (e.g., ICl)6-endo-dig cyclization3-Halo-substituted Quinoline

This table provides an overview of selected named reactions used for quinoline synthesis. iipseries.orgnih.gov

Tautomerism Studies in Quinolin-2(1H)-one and Related Quinoline Derivatives

Quinolinones, including 8-Chloro-5-methylquinolin-2(1H)-one, can exist in different tautomeric forms. The most common is the lactam-lactim tautomerism, which for quinolin-2(1H)-one is an amide-iminol equilibrium. Another significant tautomerism is the keto-enol equilibrium, particularly relevant for hydroxy-substituted quinolinones, such as the 4-hydroxy/4-oxo tautomerism. nuph.edu.uascispace.com

Spectroscopic and computational studies are crucial for determining the predominant tautomeric form in different environments. Studies on 3-substituted 2-methyl-quinolin-4(1H)-ones using 13C NMR spectroscopy and quantum-chemical calculations have shown that the 4-oxo (keto) form is significantly favored in polar solvents like DMSO-d6. nuph.edu.uascispace.com The chemical shift of the C4 carbon serves as a reliable marker, with a considerable downfield shift observed for the oxo form compared to the hydroxy (enol) form. nuph.edu.uascispace.com

The position and nature of substituents, as well as solvent polarity, can influence the tautomeric equilibrium. mdpi.com In some complex quinoline derivatives, such as 7-hydroxy-8-(azophenyl)quinoline, multiple tautomers can coexist, including enol, azo, and hydrazone forms. nih.gov The interconversion between these forms can sometimes be triggered by external stimuli like light, leading to processes such as excited-state proton transfer. nih.gov This highlights the dynamic nature of the quinoline scaffold.

Table 3: Predominant Tautomeric Forms of Quinolinone Derivatives in DMSO

Compound ClassTautomeric EquilibriumPredominant Form in DMSOMethod of Determination
Quinolin-2(1H)-onesAmide (Lactam) ⇌ Iminol (Lactim)Amide (Lactam)General Observation
3-Substituted 2-methyl-quinolin-4(1H)-ones4-Oxo (Keto) ⇌ 4-Hydroxy (Enol)4-Oxo (Keto)13C NMR & Quantum Calculations

This table summarizes the common tautomeric forms and their prevalence in polar solvents based on spectroscopic and computational evidence. nuph.edu.uascispace.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 8-Chloro-5-methylquinolin-2(1H)-one, providing precise information about the chemical environment of each proton and carbon atom.

¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. In a typical spectrum, the proton of the N-H group in the quinolinone ring is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons on the quinoline (B57606) core will exhibit distinct signals in the aromatic region (typically 6.5-8.5 ppm), with their multiplicity and coupling constants providing crucial information about their substitution pattern. The methyl group protons at the C5 position will appear as a sharp singlet in the upfield region, generally around 2.5 ppm.

¹³C NMR spectroscopy complements the proton data by providing a map of the carbon skeleton. The carbonyl carbon (C2) of the lactam ring is characteristically observed at a significantly downfield chemical shift, typically in the range of 160-165 ppm. The aromatic carbons, including those bearing the chloro and methyl substituents, will resonate in the 110-150 ppm region. The chemical shift of the carbon atom attached to the chlorine (C8) will be influenced by the halogen's electronegativity. The methyl carbon (C5-CH₃) will appear at a characteristic upfield position, usually between 15 and 25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H>10 (broad singlet)-
C2=O-160-165
C3-H~6.7~120
C4-H~7.8~140
C5-CH₃~2.5 (singlet)15-25
C6-H~7.2~125
C7-H~7.4~130
C8-~128
C9-~140
C10-~120

Note: The predicted values are based on the analysis of similar quinolinone structures and general NMR principles. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by analyzing its molecular vibrations.

IR spectroscopy is particularly sensitive to polar functional groups. The most prominent absorption band in the IR spectrum of this compound is expected to be the C=O stretching vibration of the lactam ring, which typically appears in the region of 1650-1680 cm⁻¹. The N-H stretching vibration will be observed as a broad band in the range of 3200-3400 cm⁻¹, with its broadness indicating intermolecular hydrogen bonding. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the quinoline ring will appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration, corresponding to the chloro group at the C8 position, will be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy , which is more sensitive to non-polar bonds, provides complementary information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the quinoline ring system would be a prominent feature. The methyl group's C-H stretching and bending vibrations will also be observable.

While specific IR and Raman spectra for this compound are not available, studies on related compounds like 4-chloro-8-methylquinolin-2(1H)-one and various 8-hydroxyquinoline (B1678124) derivatives provide valuable reference points for the expected vibrational modes. mdpi.comresearchgate.netrsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-HStretching3200-3400 (broad)3200-3400
C-H (aromatic)Stretching>3000>3000
C-H (methyl)Stretching2850-30002850-3000
C=O (lactam)Stretching1650-16801650-1680
C=C (aromatic)Stretching1450-16001450-1600
C-ClStretching600-800600-800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated system of this compound. The quinolinone ring system, being an extended chromophore, is expected to exhibit characteristic absorption bands in the UV region.

The spectrum would likely show multiple absorption maxima corresponding to π→π* and n→π* electronic transitions. The π→π* transitions, which are typically more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n→π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to antibonding π* orbitals.

The position and intensity of these absorption bands are influenced by the substituents on the quinoline ring. The chloro and methyl groups can cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the parent quinolin-2(1H)-one. The solvent polarity can also affect the position of the absorption bands, a phenomenon known as solvatochromism. Studies on similar quinoline derivatives have demonstrated the influence of substituents and solvents on their UV-Vis spectra. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern. The nominal molecular weight of this compound is 193.63 g/mol . bldpharm.comabovchem.com

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 193. The presence of a chlorine atom would be indicated by an isotopic peak at M+2 (m/z 195) with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for quinolinone derivatives include the loss of small neutral molecules such as carbon monoxide (CO) from the lactam ring, leading to a fragment ion at m/z 165. Subsequent fragmentation could involve the loss of a chlorine atom or a methyl radical. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition. While direct mass spectrometry data for this compound is not detailed in the provided results, the principles of fragmentation for similar structures are well-established. mdpi.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the connectivity established by other spectroscopic methods and revealing the molecule's conformation and packing in the crystal lattice.

The crystal structure would confirm the planarity or near-planarity of the quinolinone ring system. It would also detail the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the lactam moiety, which often lead to the formation of dimers or extended networks in the crystal lattice. The arrangement of molecules in the crystal, including any π-π stacking interactions between the aromatic rings, would also be elucidated.

While a specific crystal structure for this compound has not been found, crystallographic data for related compounds like 8-chloro-2-methylquinoline (B1584612) and various substituted quinolinones have been reported. nih.govnih.govresearchgate.nethelsinki.fi These studies demonstrate the common structural features and packing motifs of this class of compounds, which would be expected to be present in the crystal structure of this compound. For example, the crystal packing of 8-chloro-2-methylquinoline shows π-π stacking interactions. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular geometries, vibrational frequencies, and a variety of electronic properties.

The initial step in most computational analyses is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 8-Chloro-5-methylquinolin-2(1H)-one, this is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p). nih.govnih.gov This process calculates the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. The calculated geometric parameters for similar quinoline (B57606) structures provide a reference for the expected values. For instance, studies on cocrystals of 5-chloro-8-hydroxyquinoline (B194070) have reported C-Cl bond lengths around 1.7216 Å to 1.7612 Å and C-O bond lengths in the range of 1.3383 Å to 1.3675 Å. sci-hub.se

Following geometry optimization, vibrational frequency calculations are performed. These theoretical calculations predict the molecule's infrared (IR) and Raman spectra. researchgate.netresearchgate.net By comparing the computed frequencies with experimental data, the accuracy of the optimized structure can be validated. nih.gov The assignments of vibrational modes are aided by these calculations, providing a detailed understanding of the molecule's dynamic behavior. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of similar structures.

Parameter Bond/Angle Predicted Value
Bond Length C-Cl ~1.75 Å
Bond Length C=O ~1.23 Å
Bond Length N-C (ring) ~1.38 Å
Bond Length C-CH₃ ~1.51 Å
Bond Angle C-C-Cl ~120°
Bond Angle C-N-C ~118°

DFT is also employed to analyze the electronic properties of this compound, which are crucial for understanding its reactivity. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. sci-hub.se The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. sci-hub.semdpi.com A smaller energy gap implies that less energy is required for electron excitation, suggesting higher chemical reactivity and lower kinetic stability. sci-hub.se

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η) and softness (S). nih.govijarset.comnih.gov Chemical hardness is a measure of the molecule's resistance to change in its electron distribution. Hard molecules possess a large HOMO-LUMO gap, indicating high stability and low reactivity. mdpi.comresearchgate.net Conversely, chemical softness is the reciprocal of hardness; soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. ijarset.comresearchgate.net

Table 2: Calculated Electronic Properties of a Quinoline Derivative (Illustrative) Note: Values are based on DFT calculations for representative quinoline compounds.

Parameter Symbol Formula Typical Value (eV)
HOMO Energy EHOMO - ~ -6.5 eV
LUMO Energy ELUMO - ~ -1.8 eV
Energy Gap ΔE ELUMO - EHOMO ~ 4.7 eV
Chemical Hardness η (ELUMO - EHOMO) / 2 ~ 2.35 eV

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is widely used in drug discovery to understand and predict ligand-protein interactions.

For quinoline derivatives, molecular docking simulations are used to predict how they might interact with various biological targets, such as enzymes or receptors implicated in diseases. nih.gov These simulations place the ligand, such as this compound, into the binding site of a target protein and calculate its most likely binding pose. rsc.org The simulation also generates a docking score, which estimates the binding affinity, with more negative scores typically indicating stronger binding. rsc.orgnih.gov

Studies on various quinoline derivatives have explored their binding to a wide range of protein targets, including:

Aromatase: An enzyme involved in breast cancer. nih.gov

Phosphodiesterase 4B (PDE4B): A target for anti-inflammatory drugs. ebi.ac.uk

DNA Gyrase: An essential bacterial enzyme, making it a target for antibiotics. researchgate.netresearchgate.net

Lactate (B86563) Dehydrogenase: An enzyme from Plasmodium falciparum, the parasite that causes malaria. nih.gov

These studies help in identifying the potential therapeutic applications of new quinoline compounds by predicting their ability to bind to key proteins.

A crucial output of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues of the protein's binding site. nih.gov These interactions, which stabilize the complex, primarily include:

Hydrogen Bonding: The hydrogen atom on the quinolinone's nitrogen (N-H) or other potential donor/acceptor groups can form hydrogen bonds with appropriate residues.

Hydrophobic Interactions: The nonpolar regions of the molecule, such as the benzene (B151609) ring and the methyl group, can form favorable hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and proline. researchgate.net

Halogen Bonding: The chlorine atom at the 8-position can potentially act as a halogen bond donor, interacting with electron-rich atoms in the binding site.

π-π Stacking: The aromatic quinoline ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Analysis of these specific interactions provides a rational basis for the observed binding affinity and can guide the design of new derivatives with improved potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). trdizin.gov.trresearchgate.net

For quinoline derivatives, QSAR models are invaluable tools in drug discovery. nih.govmdpi.com By analyzing a dataset of related compounds with known activities (e.g., anti-cancer or antimalarial potency), a QSAR model can be developed to predict the activity of new, untested molecules. nih.gov These models identify the key structural descriptors—such as electronic, steric, or hydrophobic properties—that are most influential on biological activity. nih.gov

Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D contour maps that highlight regions around the molecule where modifications are likely to increase or decrease activity. For example, a CoMSIA map might indicate that placing a bulky, hydrophobic group (like the methyl group) or an electronegative atom (like chlorine) at specific positions on the quinoline scaffold is favorable for binding to a particular target. nih.govnih.govnih.gov

QSPR models function similarly but correlate structural features with properties like solubility, melting point, or toxicity. trdizin.gov.tr Both QSAR and QSPR models serve as powerful predictive tools, enabling a more rational and efficient approach to the design and optimization of new quinoline derivatives for specific applications. nih.gov

Correlation of Molecular Descriptors (e.g., Dipole Moment, Molecular Volume) with Biological Activity Profiles

The biological activity of a compound is intrinsically linked to its physicochemical properties, which can be quantified by molecular descriptors. These descriptors, calculated from the three-dimensional structure of the molecule, can include electronic properties like the dipole moment and steric properties such as molecular volume.

In the context of quinolinone derivatives, studies have shown that substituents on the quinolinone ring significantly influence these descriptors and, consequently, the biological activity. For instance, research on related compounds has demonstrated that electron-withdrawing groups, such as the chloro group at position 8 in the target compound, can increase molecular volume and alter electronegativity, which in turn can enhance certain biological activities. Similarly, the methyl group at position 5, an electron-donating group, would be expected to impact the molecule's electronic and steric profile.

A hypothetical analysis for this compound would involve calculating these descriptors and correlating them with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding).

Table 1: Illustrative Molecular Descriptors for a Hypothetical Analysis of this compound

Molecular DescriptorHypothetical ValuePotential Impact on Biological Activity
Dipole Moment (Debye)Data not availableInfluences solubility and binding interactions with polar protein residues.
Molecular Volume (ų)Data not availableAffects the fit within a protein's binding pocket.
ElectronegativityData not availableModulates the strength of electronic interactions with the target.
LogPData not availablePredicts the compound's lipophilicity and membrane permeability.

This table is for illustrative purposes only, as specific data for this compound is not available in the cited literature.

Multiple Linear Regression Analysis in QSAR/QSPR Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies employ statistical methods like Multiple Linear Regression (MLR) to build mathematical models that correlate molecular descriptors with biological activities or physicochemical properties.

For a series of quinolinone analogs, an MLR model would take the form of an equation where the biological activity is the dependent variable, and various molecular descriptors are the independent variables. Such models are crucial for predicting the activity of new, unsynthesized compounds. Studies on quinolone derivatives have successfully used MLR to develop predictive models for antibacterial and antimalarial activities. These analyses help in identifying the key molecular features that govern the desired biological effect.

An MLR study involving this compound would require a dataset of related compounds with known activities. The resulting equation would quantify the contributions of its specific structural features—the chloro and methyl substitutions—to its activity profile.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of a molecule's behavior over time, offering insights into its flexibility, conformational changes, and interactions with biological macromolecules like proteins.

Assessment of Ligand-Protein Complex Stability and Conformational Changes in Dynamic Environments

MD simulations are instrumental in evaluating the stability of a ligand-protein complex. By simulating the complex in a dynamic, solvated environment, researchers can observe the persistence of binding interactions, such as hydrogen bonds and hydrophobic contacts, over time. This assessment is critical for predicting the efficacy and residence time of a potential drug molecule at its target.

For this compound, an MD simulation would typically involve docking the compound into the active site of a target protein. The resulting complex would then be subjected to a simulation run, often for hundreds of nanoseconds. Analysis of the trajectory would reveal the stability of the binding pose and any conformational changes in the ligand or the protein. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored to quantify the stability of the complex.

Table 2: Illustrative Parameters from a Hypothetical MD Simulation of an this compound-Protein Complex

Simulation ParameterHypothetical ObservationInterpretation
RMSD of LigandData not availableLow and stable values would suggest a stable binding mode.
RMSF of Protein ResiduesData not availableFluctuations in active site residues could indicate induced-fit mechanisms.
Hydrogen Bond OccupancyData not availableHigh occupancy of key hydrogen bonds would signify a strong and stable interaction.
Binding Free Energy (MM/PBSA or MM/GBSA)Data not availableA negative and large value would predict high binding affinity.

This table is for illustrative purposes only, as specific data for this compound is not available in the cited literature.

Structure Activity Relationship Sar and Medicinal Chemistry Design Principles

Systematic Structural Modifications of the Quinolin-2(1H)-one Scaffold

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature, position, and character of substituents on the ring system. nih.govresearchgate.net Both the benzene (B151609) and pyridine (B92270) rings of the quinoline nucleus can be modified to modulate the pharmacological profile. nih.govresearchgate.net

Influence of Halogenation (e.g., Chlorine) on Pharmacological Activity and Selectivity Profiles of Quinoline Derivatives

Halogenation, particularly with chlorine, is a key strategy in drug design to enhance the therapeutic potential of molecules. researchgate.netresearchgate.net The introduction of a chlorine atom can significantly impact a compound's lipophilicity, polarity, and electronic properties, which in turn affects its biological activity. researchgate.net For instance, the incorporation of a halogen atom, especially fluorine, on the benzene ring of certain quinoline derivatives has been shown to dramatically increase their anti-MES (maximal electroshock seizure) propensity, leading to more potent anticonvulsant agents. rsc.org

In the context of anticancer agents, studies on organoruthenium complexes with 8-hydroxyquinoline (B1678124) ligands have explored the impact of halogen substitution. acs.org While the substitution pattern of halogens on the 8-hydroxyquinoline ligand showed a minor impact on the cytotoxic activity in some cases, the nature of the halido leaving group (chlorido, bromido, iodido) did influence the activity of the parent 8-hydroxyquinoline organoruthenium compounds. acs.org Specifically, a downfield shift in the NMR spectra was observed for protons H5 with the substitution of dichloro with diiodo derivatives, indicating a change in the electronic environment. acs.org

Furthermore, in the development of monoamine oxidase (MAO) inhibitors, novel halogenated quinoline derivatives have been synthesized and evaluated. nih.gov These compounds are being investigated for their potential in managing neurodegenerative diseases like Parkinson's by preventing the degradation of monoamines. nih.gov The use of halogenation is also prevalent in designing quinoline-based microbicidal agents, including those with antimalarial, antibacterial, and antiviral properties. nih.gov

The following table provides examples of how halogenation has been utilized in different quinoline derivatives to modulate their biological activity:

Compound ClassHalogen SubstitutionBiological ActivityReference
Quinoline DerivativesFluorine on benzene ringEnhanced anticonvulsant activity rsc.org
Organoruthenium 8-Hydroxyquinoline ComplexesDichloro, DiiodoInfluences cytotoxic activity and electronic environment acs.org
Halogenated Quinoline DerivativesChlorine, FluorinePotential MAO-A and MAO-B inhibitors nih.gov
Cinnoline Derivatives6-Chloro, 7-ChloroPotent antibacterial and antifungal agents nih.gov

Impact of Methyl Substitution at Various Positions on Biological Activity

The position of a methyl group on the quinoline scaffold can significantly influence its biological activity. For example, in a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, analogs with an alkyl substituent at position 2 were generally more potent as cytotoxic agents against cancer cell lines than those with an aryl substituent at the same position. nih.gov Specifically, derivatives with an isopropyl group at position 2 exhibited high activity. nih.gov

Conversely, research on quinoline-carbonitrile derivatives as antibacterial agents indicated a preference for a methoxy (B1213986) group over a methyl group at position 6. nih.gov This suggests that for certain biological targets, an oxygen-containing substituent may be more favorable than a simple alkyl group.

The table below summarizes the observed effects of methyl and other alkyl substitutions on the biological activity of quinoline derivatives:

Compound SeriesSubstitution PositionSubstituentImpact on Biological ActivityReference
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesPosition 2Alkyl (e.g., isopropyl)Increased cytotoxicity compared to aryl substituents nih.gov
Quinoline-carbonitrile derivativesPosition 6MethylLess effective than a methoxy group for antibacterial activity nih.gov

Exploration of Substituent Effects at Different Ring Positions (e.g., C-5, C-8) on Quinoline-Based Scaffolds

The nature of substituents at positions 5 through 8 of the quinoline ring system can affect the molecule's configuration and, consequently, its anticancer activity. nih.gov The 8-position of quinoline, in particular, has been identified as being crucial for its biological activity. researchgate.net

In the context of tankyrase inhibitors, which are promising cancer drug targets, substitutions at the C-8 position of quinazolin-4-ones have been shown to improve potency. nih.gov Specifically, nitro- and diol-substituents at C-8 were found to engage in new interactions with the enzyme, enhancing both affinity and selectivity. nih.gov

Furthermore, a metal-free method for the C5-H halogenation of 8-substituted quinoline derivatives has been developed, highlighting the interest in modifying this position to create functional molecules. researchgate.net In the synthesis of alkynylated quinoline derivatives, substituents at the C-6 and C-8 positions, such as methoxy groups, were well-tolerated and yielded the desired products in good yields. acs.org

The following table illustrates the impact of substituents at the C-5 and C-8 positions:

Bioisosteric Replacements and Scaffold-Hopping Strategies for Lead Optimization

Bioisosteric replacement and scaffold hopping are crucial strategies in drug design for optimizing lead compounds to improve their potency, synthetic accessibility, and drug-like properties. nih.govresearchgate.net Bioisosterism involves substituting a functional group with another that has similar biological properties, while scaffold hopping entails replacing the core structure of a molecule with a different scaffold to access novel chemical space and enhance properties. nih.govresearchgate.net

The table below outlines the key aspects of these lead optimization strategies:

StrategyDefinitionGoalReference
Bioisosteric ReplacementSwapping functional groups with others having similar biological properties.Improve potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net
Scaffold HoppingReplacing the core molecular framework with a different scaffold.Enhance properties like solubility and oral exposure, and explore new chemical space. nih.govresearchgate.netyoutube.com

Lead Identification and Optimization Methodologies in Drug Discovery

The process of converting a "hit" compound from a screening campaign into a "lead" compound is a critical and challenging phase in drug discovery. nih.govupmbiomedicals.com This hit-to-lead (H2L) optimization involves refining the chemical structure to improve potency, selectivity, and pharmacokinetic properties. upmbiomedicals.com

Hit-to-Lead Conversion Strategies for Quinoline-Based Compounds

For quinoline-based compounds, the H2L process often begins with grouping initial hits based on their structural similarities and ranking them by potency and other key parameters. upmbiomedicals.com Preliminary structure-activity relationship (SAR) studies are then conducted to identify the essential molecular features for the desired biological activity. upmbiomedicals.com

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a significant role in guiding the optimization process by predicting the effects of structural modifications. nih.govresearchgate.net These computational tools help in designing new analogs with potentially improved properties, thereby reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

A key tactic in the H2L phase is to expand on the initial hit by generating a focused library of related compounds to build a robust SAR. youtube.com This can involve high-throughput organic synthesis to rapidly explore the chemical space around the hit scaffold. youtube.com For quinoline derivatives, understanding the bioactive conformation, or the three-dimensional shape the molecule adopts when it binds to its target, is crucial for rational design. youtube.com Techniques like NMR can be used to determine the preferred solution conformation, which can guide further modifications. youtube.com

The following table summarizes the key strategies in the hit-to-lead conversion for quinoline-based compounds:

StrategyDescriptionPurposeReference
Hit Grouping and RankingInitial hits are grouped by structure and ranked by potency and other properties.To prioritize the most promising hit series for further investigation. upmbiomedicals.com
Preliminary SAR StudiesEssential molecular features for activity are identified.To understand the initial SAR and guide further modifications. upmbiomedicals.com
In Silico ModelingComputational methods like docking and QSAR are used to predict the activity of new analogs.To guide the design of more potent and selective compounds and reduce experimental effort. nih.govresearchgate.net
Focused Library SynthesisA library of analogs around the hit scaffold is synthesized and tested.To build a comprehensive SAR and explore the chemical space. youtube.com
Bioactive Conformation AnalysisTechniques like NMR are used to determine the 3D structure of the compound when bound to its target.To guide the rational design of new analogs with improved binding affinity. youtube.com

Lead Optimization Techniques, including Structural Simplification and Complexity Modulation

Lead optimization is a critical phase in drug discovery that involves refining the chemical structure of a lead compound to improve its drug-like properties. ijddd.com For quinoline derivatives, this process often involves techniques like structural simplification and complexity modulation to enhance efficacy and reduce potential liabilities. scienceopen.com

Structural simplification aims to reduce molecular complexity and size without compromising biological activity. scienceopen.com This strategy can lead to improved synthetic accessibility, better pharmacokinetic profiles, and a higher ligand efficiency (LE). scienceopen.com A common approach involves truncating non-essential functionalities from a complex lead molecule. The analysis of lead-to-drug transformations often shows an increase in structural complexity; however, a deliberate strategy of simplification can counteract the trend of "molecular obesity" and lead to more successful drug candidates. scienceopen.com For instance, in the optimization of a series of complex kinase inhibitors, replacing a larger, more intricate heterocyclic core with a smaller one, such as a thiazole, led to an increase in ligand efficiency. scienceopen.com

Complexity modulation, a related concept, involves adjusting the intricacy of a molecule to achieve an optimal balance of properties. This can mean either simplification or, in some cases, the strategic addition of complexity to enhance target engagement. In the optimization of novel quinoline derivatives, computational methods are often employed to predict the impact of structural changes. nih.gov Techniques like free energy perturbation (FEP) calculations can guide the selection of substituents, helping to identify modifications that enhance binding affinity to the target protein. nih.gov For example, "chlorine scans" or "methyl scans" can computationally evaluate the effect of adding these small substituents at various positions on the quinoline ring, thereby optimizing interactions within the binding site. nih.gov

Focused Library Design for Comprehensive SAR Profiling of Quinolinone Analogs

To systematically explore the structure-activity relationships (SAR) of quinolinone analogs, medicinal chemists often employ focused library design. This strategy involves the synthesis of a curated set of compounds with specific, planned variations to comprehensively probe the chemical space around a core scaffold. nih.gov

The design of these libraries is often guided by computational modeling and an initial understanding of the target. nih.gov For example, a fragment-based approach can identify initial small molecule binders, which are then elaborated upon. nih.gov A focused library of quinoline derivatives can be designed by introducing diverse chemical substituents at key positions to study their effects on biological activity. nih.gov This allows for the rapid identification of key pharmacophoric features and the development of a detailed SAR map.

Solid-phase synthesis is a powerful technique for the efficient creation of such libraries. acs.org For instance, a reported method for the parallel solid-phase synthesis of 3,5-carboxamide-quinolin-2(1H)-ones allows for the introduction of two points of diversity. acs.org This enables the generation of a wide array of analogs from a large pool of commercially available building blocks, facilitating a thorough investigation of SAR. acs.org The resulting compounds can then be screened to identify those with the most promising activity, providing valuable data for further optimization. acs.org

Design and Synthesis of Novel Quinoline-Based Hybrids and Conjugates

A prominent strategy in modern drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach can lead to compounds with novel or enhanced biological activities, potentially acting on multiple targets or exhibiting improved properties.

Pyrimidine-Quinolone Hybrid System Design and Evaluation

An area of active research involves the hybridization of the quinolone scaffold with a pyrimidine (B1678525) ring system. mdpi.comnih.govresearchgate.net These two heterocyclic systems are considered "biologically privileged," as they are found in a wide range of bioactive compounds. researchgate.net The design of pyrimidine-quinolone hybrids has been pursued to develop inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), a key enzyme in the metabolic switch observed in many cancer cells. mdpi.comnih.gov

The design process for these hybrids often employs in silico methods, such as molecular docking, to predict how different linkers and substitution patterns will affect binding to the target enzyme. mdpi.comnih.gov In one study, a series of pyrimidine-quinolone hybrids were designed with different linkers connecting the two scaffolds. mdpi.com In silico analysis predicted that a 2-aminophenylsulfide linker would result in a "U-shaped" conformation favorable for binding. mdpi.comnih.gov

Subsequent synthesis and biological evaluation confirmed these predictions. The U-shaped hybrids demonstrated significantly better inhibitory activity against hLDHA compared to more linear analogs. mdpi.comnih.govresearchgate.net This work established a preliminary SAR, which guided the design of a second generation of even more potent inhibitors. mdpi.comnih.gov The most promising compounds from this research exhibited IC₅₀ values in the low micromolar range. nih.gov

CompoundLinker TypeSubstituent (Ar)hLDHA IC₅₀ (µM)
25a U-shaped (1,2-linked)4-Chlorophenyl<20
25b U-shaped (1,2-linked)4-Bromophenyl<20
26a U-shaped (1,2-linked)Naphthalen-2-yl17.8
26b U-shaped (1,2-linked)Naphthalen-2-yl20.3
26c U-shaped (1,2-linked)Naphthalen-2-yl27.7
35a 1,3-linked4-Chlorophenyl<20

Data sourced from multiple studies on pyrimidine-quinolone hybrids as hLDHA inhibitors. mdpi.comnih.gov

Synthesis and SAR of Quinolinyl Chalcone (B49325) Analogs

Chalcones, characterized by an open-chain flavonoid structure (1,3-diaryl-2-propen-1-one), are another class of molecules that have been hybridized with the quinoline scaffold to generate compounds with potential therapeutic applications, particularly as anticancer and antimalarial agents. nih.govekb.egresearchpublish.com The synthesis of these quinolinyl chalcone analogs is typically achieved through a Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a substituted quinoline-3-carbaldehyde. ekb.egresearchpublish.com

The SAR studies of quinolinyl chalcones have revealed several key insights. For antimalarial activity, the substitution pattern on both the quinoline ring and the appended phenyl ring is critical. ekb.eg For instance, the presence of a methoxy group at the 6-position of the quinoline ring was found to be important for chemo-suppressive activity against Plasmodium berghei. ekb.eg The nature and position of substituents on the second aromatic ring also significantly influence activity, with polymethoxylated derivatives often showing good potency. ekb.eg

In the context of anticancer activity, certain open-chain enone derivatives of quinolinyl chalcones have demonstrated significant cytotoxicity against cancer cell lines. nih.gov Further chemical manipulation of these initial hits, such as cyclization to form cyclohexenone derivatives, has been explored to expand the chemical diversity and identify compounds with synergistic effects when combined with existing chemotherapy agents. nih.gov

Compound IDQuinoline SubstitutionPhenyl Ring SubstitutionBiological Activity Highlight
Vb 2-(anilino)UnsubstitutedAnticancer IC₅₀ = 5.0 µM (Caco-2 cells) nih.gov
Ve 2-(anilino)4-ChloroAnticancer IC₅₀ = 2.5 µM (Caco-2 cells) nih.gov
VIa 2-(anilino)Unsubstituted (Cyclized)Synergistic anticancer activity with doxorubicin (B1662922) nih.gov
P5 2-chloro-6-methoxy2,3,4-trimethoxySignificant in vivo antiplasmodial activity ekb.eg
3j 2-chloro-6,7-dimethoxy2,4-DichlorophenylAntimalarial IC₅₀ = 19.0 µM (P. falciparum) nih.gov

This table summarizes findings from various studies on the biological evaluation of quinolinyl chalcone analogs. nih.govekb.egnih.gov

Fragment-Based Approaches for Quinoline Derivative Optimization

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying and optimizing lead compounds. researchoutreach.org This approach begins by screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind to the target of interest. researchoutreach.org These initial fragment hits, which typically bind with low affinity, are then grown, linked, or merged to create more potent, drug-like molecules. researchoutreach.org

This methodology has been successfully applied to the optimization of quinoline derivatives. nih.gov In one example, a fragment-based virtual screening approach was used to identify a quinoline-8-carboxylic acid fragment that could bind within the active site of the enzyme JMJD3, a target for cancer and inflammation. nih.gov This initial fragment was then used as a starting point for the design of a focused library of quinoline derivatives. nih.govox.ac.uk By adding various aromatic substituents, researchers were able to develop a selective inhibitor with low micromolar activity. nih.gov The FBDD approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel scaffolds with desirable properties. researchoutreach.org The hybridization of the pyrimidine and quinolone systems has also been guided by the principles of FBDD. researchgate.net

Biological Target Identification and Mechanistic Insights for Quinoline Derivatives

Enzyme Inhibition Studies of Quinoline-Based Compounds (General Mechanisms)

Quinoline (B57606) derivatives have been widely investigated as inhibitors of various enzymes, playing crucial roles in different pathological conditions. The inhibitory mechanisms are diverse and depend on the specific structure of the quinoline compound and the architecture of the enzyme's active site.

Inhibition of DNA Gyrase and Lanosterol 14α-Demethylase by Chloro-Quinolinones

Quinolone antibiotics are well-known inhibitors of bacterial DNA gyrase , a type II topoisomerase essential for DNA replication. wikipedia.orgnih.gov These compounds typically function by stabilizing the covalent complex between DNA gyrase and the cleaved DNA, thereby preventing DNA relegation and leading to bactericidal effects. nih.gov For instance, studies on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have identified potent inhibitors of E. coli DNA gyrase. researchgate.net The presence of a chloro substituent on the quinoline ring can significantly impact the binding affinity and inhibitory potency.

In the context of antifungal activity, some quinoline derivatives target lanosterol 14α-demethylase (CYP51) , a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. wikipedia.orgresearchgate.net Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. Dual inhibitors targeting both CYP51 and other fungal targets, such as histone deacetylase, have been designed to combat drug-resistant candidiasis. nih.govnih.gov

Sphingosine Kinase (SphK) Inhibition by Modified Quinoline-5,8-diones

Sphingosine kinase (SphK) is a lipid kinase that plays a critical role in cell proliferation, survival, and inflammation, making it an attractive target for cancer therapy. nih.govnih.gov Certain quinoline-5,8-dione derivatives have been identified as inhibitors of SphK. These compounds are thought to compete with the natural substrate, sphingosine, for binding to the active site of the enzyme. The development of these inhibitors often involves a fragment-based approach, where different moieties are added to the quinoline core to enhance binding affinity and selectivity for SphK1 or SphK2 isoforms. nih.gov

DT-Diaphorase (NQO1) Enzyme Interactions with Quinoline-Quinone Hybrids

DT-diaphorase (NQO1) is a flavoenzyme that catalyzes the two-electron reduction of quinones, a process that can have both detoxifying and bioactivating effects. The interaction of quinoline-quinone hybrids with NQO1 is complex. While some quinones are substrates for NQO1, others can act as inhibitors. The nature of the substitution on the quinoline ring system can influence whether the compound is a substrate or an inhibitor and can affect the generation of reactive oxygen species. nih.gov

α-Glucosidase and α-Amylase Inhibitory Activities of Quinoline Ligands

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Various quinoline derivatives have been shown to inhibit these enzymes. For example, quinoline–1,3,4-oxadiazole conjugates have demonstrated potent α-glucosidase and α-amylase inhibitory activity. nih.gov The mechanism of inhibition is often competitive, where the quinoline derivative binds to the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govrsc.org

Receptor Modulation and Binding Interactions of Quinoline Derivatives

Quinoline derivatives are known to interact with a wide range of receptors, leading to diverse pharmacological effects. The specific receptor and the nature of the interaction (agonist, antagonist, or modulator) are highly dependent on the substitution pattern of the quinoline ring. For instance, certain 8-hydroxyquinolin-2(1H)-one derivatives have been designed as potent β2-adrenoceptor agonists for the treatment of respiratory diseases. researchgate.net Other quinoline-based compounds have been synthesized as antagonists for dopamine (B1211576) receptors, with potential applications in the treatment of neuropsychiatric disorders. nih.gov The chloro- and methyl-substituents on a quinoline framework can significantly influence the binding affinity and selectivity for specific receptor subtypes. researchgate.net

Mechanistic Basis of Antiproliferative Activity in Substituted Quinoline Compounds

The antiproliferative activity of quinoline derivatives is a major area of cancer research. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cell cycle progression, induction of apoptosis, and interference with signaling pathways involved in cell growth and survival. nih.gov For example, some quinolin-2(1H)-one derivatives have shown potent antiproliferative activity against various tumor cell lines. nih.govresearchgate.net The presence of a chloro group on the quinoline ring is a feature of some anticancer drugs, as it can enhance membrane permeability and metabolic stability. ekb.eg

Antibacterial Activity Mechanisms, including Interactions with Penicillin-binding Proteins, for Quinoline Derivatives

While extensive research is available for the broader quinoline class, specific data on the antibacterial mechanisms of 8-Chloro-5-methylquinolin-2(1H)-one remains limited in publicly accessible scientific literature. However, by examining the activities of structurally related quinoline and quinolinone derivatives, we can infer potential mechanisms of action that may be relevant to this specific compound.

Quinoline derivatives are known to exert their antibacterial effects through various mechanisms. A primary mode of action for many quinolone antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication, namely DNA gyrase and topoisomerase IV. nih.gov By targeting these enzymes, quinolones disrupt DNA synthesis, leading to bacterial cell death. nih.gov

Another established mechanism for some quinoline derivatives, particularly 8-hydroxyquinolines, involves the chelation of metal ions that are crucial for bacterial enzyme function. This sequestration of metal ions can disrupt various cellular processes, contributing to the antibacterial effect.

Recent studies on quinoline-2-one derivatives have highlighted their potential against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanisms for these derivatives may involve the inhibition of other critical cellular targets. For instance, some quinoline-2-one compounds have been shown to interfere with biofilm formation and inhibit dihydrofolate reductase, an enzyme essential for nucleotide synthesis. nih.gov

The interaction of quinoline derivatives with penicillin-binding proteins (PBPs) presents another avenue for their antibacterial activity. PBPs are crucial enzymes in the final stages of peptidoglycan synthesis, a vital component of the bacterial cell wall. nih.gov Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis. While the classical inhibitors of PBPs are β-lactam antibiotics, there is growing interest in identifying non-β-lactam compounds that can target these essential proteins. nih.gov Although direct evidence for the interaction of This compound with PBPs is not yet available, the exploration of quinolone scaffolds as PBP inhibitors is an active area of research.

Research Findings on Related Quinoline Derivatives

To provide context for the potential antibacterial profile of This compound , the following table summarizes the observed activities of various quinoline derivatives against different bacterial strains. It is important to note that these findings are for related compounds and may not be directly extrapolated to This compound .

Derivative ClassBacterial Strain(s)Observed Activity/Mechanism
Quinoline-2-one derivativesMultidrug-resistant Gram-positive bacteria (e.g., MRSA)Promising antibacterial activity, potential inhibition of biofilm formation and dihydrofolate reductase. nih.gov
ChloroquinolinesGram-positive and Gram-negative bacteriaSynthesis and screening have shown antimicrobial activity. sciencepublishinggroup.com
8-Hydroxyquinoline (B1678124) derivativesVibrio parahaemolyticus, Staphylococcus aureusRemarkable antibacterial activity, potentially superior to Penicillin G in some cases. nih.gov
5-Chloro-8-hydroxyquinoline (B194070) derivativesSalmonella typhimurium, Staphylococcus aureusPromising antibacterial activity. mdpi.com

The data underscores the broad antibacterial potential within the quinoline class. The presence of a chloro group, as in This compound , has been a feature in several bioactive quinoline derivatives. sciencepublishinggroup.commdpi.com

Further investigation is required to elucidate the specific antibacterial mechanisms of This compound . Future research should focus on its activity against a panel of clinically relevant bacteria, identification of its specific molecular targets, and evaluation of its potential to inhibit key enzymes such as DNA gyrase, topoisomerase IV, and penicillin-binding proteins. Such studies will be crucial in determining the therapeutic potential of this compound.

Q & A

Q. How are contradictory spectral data resolved?

  • Answer :
  • Cross-validation : Compare NMR (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts.
  • Dynamic effects : Use VT-NMR (variable temperature) to detect conformational changes .
  • Crystallographic validation : Overlay X-ray structures with DFT-optimized geometries to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.